molecular formula C9H11ClFNO B070206 6-Fluorochroman-4-amine hydrochloride CAS No. 191609-45-7

6-Fluorochroman-4-amine hydrochloride

Cat. No.: B070206
CAS No.: 191609-45-7
M. Wt: 203.64 g/mol
InChI Key: VHMBQKMHABXVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluorochroman-4-amine hydrochloride (6-FCAH) is an important drug intermediate used in the synthesis of pharmaceuticals. It is a synthetic compound used in the preparation of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-bacterial drugs. 6-FCAH is a fluorinated analog of chroman-4-amine hydrochloride, a compound with a wide range of applications in the pharmaceutical industry. 6-FCAH has been found to be an effective drug intermediate in the development of various drugs, and its use has been increasing in recent years.

Scientific Research Applications

1. Antagonistic Properties at 5-HT1A Receptors

A series of 6-fluorochroman derivatives, including 6-Fluorochroman-4-amine hydrochloride, were evaluated as potential antagonists for the 5-HT1A receptor. These compounds were synthesized and assessed for their antagonist activities in forskolin-stimulated adenylate cyclase assays in CHO cells expressing human 5-HT1A receptors. Some derivatives exhibited selective antagonist activities, differentiating from alpha1-adrenergic and D2-dopaminergic receptors. This study highlights the potential of this compound in neurological research and drug development (Yasunaga et al., 1998).

2. Fluorogenic and Fluorochromic Probe Development

This compound's structural analogs have been utilized in developing fluorogenic and fluorochromic probes. A study explored the fluorescence properties of these compounds in various solvents, noting the strongest fluorescence increase in water. These properties are crucial in designing probes for analytical and biological applications, including fluorescent microscopy and flow cytometry in aqueous mediums (Danilkina et al., 2021).

3. Antimicrobial Applications

Derivatives of 6-Fluorochroman, including this compound, have shown promising antimicrobial properties. One study synthesized novel derivatives and evaluated their efficacy against various pathogenic strains. Certain compounds exhibited better inhibitory activity than standard drugs, showcasing their potential as novel antimicrobial agents (Priya et al., 2005).

4. Synthesis of Fluorine-Substituted Derivatives for Anti-Inflammatory Applications

Research on fluorine-substituted derivatives, including this compound, highlighted their potential in anti-inflammatory applications. The study synthesized and characterized these derivatives, observing their inhibitory effects on LPS-induced NO secretion. This indicates the compound's potential in developing anti-inflammatory drugs (Sun et al., 2019).

5. Application in Liquid Chromatography and Spectrofluorimetry

This compound and its derivatives have been used as fluorogenic derivatizing agents for primary and secondary amines in liquid chromatography and spectrofluorimetry. Their ability to produce fluorescent thiazoloquinolines makes them valuable for sensitive and specific detection in these analytical techniques (Bernstein et al., 1993).

Safety and Hazards

The safety information for 6-Fluorochroman-4-amine hydrochloride indicates that it has several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMBQKMHABXVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611698
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191609-45-7
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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